Glutamylamidoethyl indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutamylamidoethyl indole is a synthetic dipeptide compound known for its neuroprotective properties. It is often used in cosmetic formulations for its ability to protect neuronal cells and improve skin health. The compound is a stable aqueous solution and is miscible with water, alcohols, and glycols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glutamylamidoethyl indole involves the coupling of an indole derivative with a glutamic acid derivative. One common method is the palladium-catalyzed Larock indole synthesis, which forms the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally benign solvents such as water. Various methodologies, including the use of transition metals, peptides, surfactants, ionic liquids, and nanoparticles, have been employed to synthesize the indole nucleus or its derivatives .
Chemical Reactions Analysis
Types of Reactions: Glutamylamidoethyl indole undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole amines .
Scientific Research Applications
Glutamylamidoethyl indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling and neuroprotection.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases due to its neuroprotective properties.
Industry: In the cosmetic industry, it is used for its anti-aging and neuroprotective effects on the skin
Mechanism of Action
The mechanism of action of glutamylamidoethyl indole involves its interaction with neurotrophic factors such as Nerve Growth Factor (NGF). It helps in the differentiation of precursor cells into neuronal cells and protects them from apoptosis. The compound exerts its effects by binding to specific receptors on neuronal cells, thereby activating signaling pathways that promote cell survival and differentiation .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness: Glutamylamidoethyl indole is unique due to its dual role in neuroprotection and cosmetic applications. Unlike other indole derivatives, it specifically targets neuronal cells and has been shown to have a more potent neuroprotective effect than vitamin E .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields, from medicine to cosmetics.
Properties
CAS No. |
478273-36-8 |
---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(4S)-4-amino-5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N3O3/c16-12(5-6-14(19)20)15(21)17-8-7-10-9-18-13-4-2-1-3-11(10)13/h1-4,9,12,18H,5-8,16H2,(H,17,21)(H,19,20)/t12-/m0/s1 |
InChI Key |
WAACXEZYKFZHHH-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.